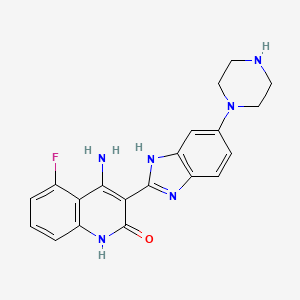

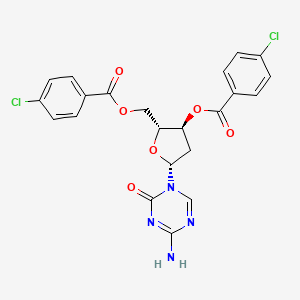

![molecular formula C16H11BrN4 B601165 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 143030-54-0](/img/structure/B601165.png)

4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile

Übersicht

Beschreibung

“4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C16H11BrN4. It has a molecular weight of 339.18900 . This compound is also known by its CAS Number 143030-54-0 .

Molecular Structure Analysis

The molecular structure of “4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile” consists of a bromophenyl group, a triazole ring, and a benzonitrile group . The exact structure can be confirmed by spectroscopic techniques like IR, 1H NMR, and Mass spectroscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile” include a molecular weight of 339.18900 and a molecular formula of C16H11BrN4 . Other properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

The 1,2,4-triazole moiety is a prominent scaffold in medicinal chemistry due to its anticancer properties . Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. For example, compounds with similar structures have shown promising cytotoxic activity against the Hela cell line with IC50 values lower than 12 μM . This suggests that our compound could be a valuable asset in the development of new anticancer agents.

Antimicrobial and Antifungal Applications

Triazoles, including derivatives of our compound, are known for their antimicrobial and antifungal activities . The presence of the 1,2,4-triazole ring, especially when substituted, can lead to significant biological activity. This makes it a candidate for the development of new antimicrobial and antifungal agents that could be more effective against resistant strains.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its bromophenyl and triazole groups make it a versatile building block in organic synthesis, allowing for various chemical transformations that can lead to the creation of novel organic compounds .

Pharmacological Studies

Given the compound’s structural features, it can be used in pharmacological studies to explore its interaction with biological targets. The triazole ring can form hydrogen bonds with different targets, potentially improving the pharmacokinetics and pharmacological properties of the compounds it is part of .

Enzyme Inhibition

The compound’s ability to interact with enzymes could be explored, particularly in the context of aromatase inhibition. Molecular docking studies could be conducted to understand the binding modes of derivatives in the binding pocket of the aromatase enzyme, which is a target for breast cancer therapy .

Antioxidant Activity

The triazole derivatives have been associated with antioxidant activity. This property can be harnessed in the development of new antioxidant agents, which are crucial in combating oxidative stress-related diseases .

Wirkmechanismus

Target of Action

The compound 4-((4-Bromophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile is primarily used as an intermediate in the synthesis of Letrozole , an antineoplastic agent. Letrozole is known to target the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Letrozole. Letrozole inhibits the aromatase enzyme, thereby reducing the production of estrogen. This is particularly useful in the treatment of certain types of breast cancer that grow in response to estrogen .

Biochemical Pathways

The compound likely affects the biochemical pathway involving the aromatase enzyme and the production of estrogen. By inhibiting the aromatase enzyme, it reduces the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogen, including the growth of certain types of breast cancer cells .

Pharmacokinetics

As an intermediate in the synthesis of letrozole, its pharmacokinetic properties may be similar to those of letrozole once it has been metabolized into its active form .

Result of Action

The primary result of the action of this compound, through its metabolite Letrozole, is the reduction of estrogen levels in the body. This can lead to the inhibition of the growth of estrogen-responsive breast cancer cells . Some 1,2,4-triazole hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Action Environment

The action of this compound, like many pharmaceuticals, can be influenced by various environmental factors. These can include the pH and composition of the bodily fluids it is dissolved in, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status . .

Eigenschaften

IUPAC Name |

4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4/c17-15-7-5-14(6-8-15)16(21-11-19-10-20-21)13-3-1-12(9-18)2-4-13/h1-8,10-11,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDETYXLLKSEYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)Br)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

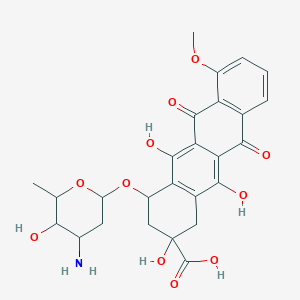

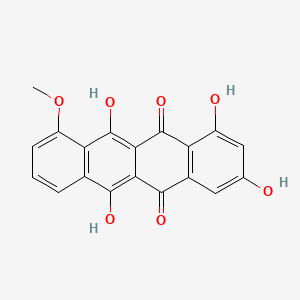

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)